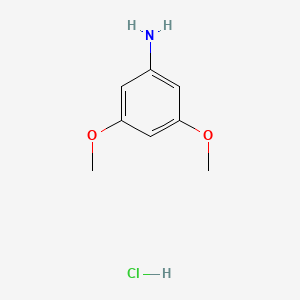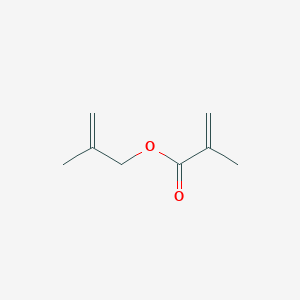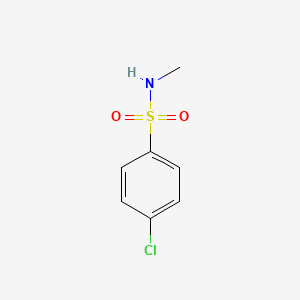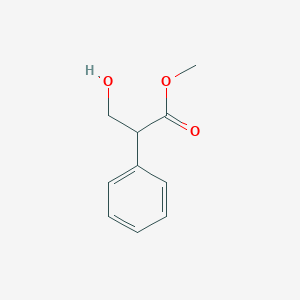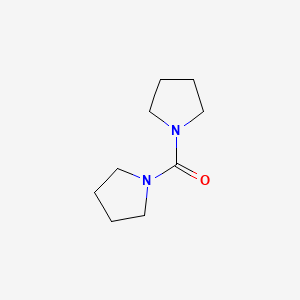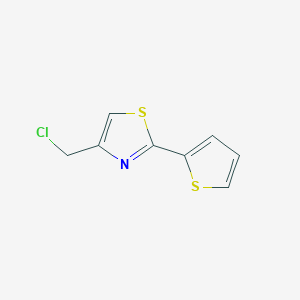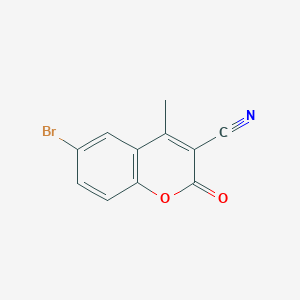
1-Methylpyrrolidine-2-carboxylic acid
Overview
Description
1-Methylpyrrolidine-2-carboxylic acid, also known as N-Methylproline, is an organic compound that falls into the category of pyrrolidines . It is structurally and chemically similar to proline, an amino acid . It is generally used in a variety of chemical reactions due to its reactivity and steric interplay .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H11NO2 . The InChI code is 1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) .Chemical Reactions Analysis
This compound, as a pyrrolidine derivative, is used widely in various chemical reactions due to its reactivity and steric interplay .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 129.16 . The compound should be stored sealed in a dry place at room temperature .Scientific Research Applications
Chemiluminescence Derivatization in High-Performance Liquid Chromatography 1-Methylpyrrolidine-2-carboxylic acid derivatives have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This method has been effective in sensitively detecting free fatty acids and pharmaceuticals like ibuprofen (Morita & Konishi, 2002).
Study in Biosynthesis of Tropane Alkaloids Research has shown that 1-Methylpyrrolidine-2-acetic acid is not an efficient precursor for the biosynthesis of tropane alkaloids in plants such as Erythroxylum coca and Datura innoxia (Huang et al., 1996).
Natural Product Isolation and Synthesis The compound has been isolated from organic extracts of the sponge Cliona tenuis. Its structure was determined and confirmed by total synthesis, revising the structure of previously reported compounds (Castellanos et al., 2006).
Catalysis in Organic Synthesis It has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, demonstrating efficiency in various chemical transformations (Joseph et al., 2007).
Application in Asymmetric Organic Reactions Derivatives of this compound have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing its role in modulating chemical reactions (Ruiz-Olalla et al., 2015).
Use in Copper-Catalyzed Reactions The compound, as a derivative of natural L-proline, has been an efficient ligand in copper-catalyzed N-arylation of amides under mild conditions (Wang et al., 2010).
Synthesis of Antimicrobial Agents this compound derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the development of new antibacterial agents (Sreekanth & Jha, 2020).
Material Science Applications Its derivatives have been used in the wet-chemical synthesis of aluminum nanoparticles, demonstrating its role in material science and nanotechnology (Meziani et al., 2009).
Safety and Hazards
Future Directions
Pyrrolidine compounds, including 1-Methylpyrrolidine-2-carboxylic acid, continue to be of great interest in drug discovery due to their potential in the treatment of various diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
The primary targets of 1-Methylpyrrolidine-2-carboxylic acid are currently unknown. This compound is a derivative of proline , which is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure.
Pharmacokinetics
The ADME properties of This compound According to one source
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Furthermore, the compound’s action and efficacy might be influenced by the physiological environment, such as the pH and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
1-Methylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions due to its structural similarity to proline. It interacts with several enzymes and proteins, including prolyl hydroxylase, which is involved in the hydroxylation of proline residues in collagen . This interaction is essential for the stability and function of collagen, a primary structural protein in connective tissues. Additionally, this compound can act as a substrate for proline dehydrogenase, an enzyme that catalyzes the oxidation of proline to pyrroline-5-carboxylate .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving proline-rich motifs, which are crucial for protein-protein interactions . This compound can modulate gene expression by influencing the activity of transcription factors that bind to proline-rich regions in DNA . Furthermore, this compound impacts cellular metabolism by participating in the proline cycle, which is vital for maintaining redox balance and energy production in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as prolyl hydroxylase and proline dehydrogenase, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in changes in the transcriptional activity of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under dry, room temperature conditions . Its stability can be affected by factors such as pH, temperature, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular metabolism and promote tissue repair . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline cycle . It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are essential for the conversion of proline to other metabolites . These interactions can influence metabolic flux and the levels of various metabolites in cells . Additionally, this compound can affect the synthesis and degradation of collagen, impacting tissue structure and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can be influenced by factors such as tissue type, blood flow, and the presence of other biomolecules . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic use .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It is often found in the cytoplasm and mitochondria, where it participates in metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . These localization patterns are essential for the compound’s role in cellular metabolism and signaling .
properties
IUPAC Name |
1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274275 | |
| Record name | 1-methylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68078-09-1 | |
| Record name | 1-methylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



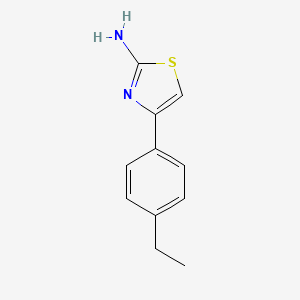
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
